molecular formula C11H16O2 B1330731 2-(2-Isopropylphenoxy)ethanol CAS No. 78014-31-0

2-(2-Isopropylphenoxy)ethanol

Cat. No. B1330731
CAS RN: 78014-31-0
M. Wt: 180.24 g/mol
InChI Key: HGYJADMDWCVAIY-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenoxy)ethanol, also known as IPPE, is a synthetic compound with a wide range of applications in the field of scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and environmental toxicology. IPPE is a colorless, volatile organic compound with a distinct odor, and is classified as a phenol ether. It has been used in a variety of research applications, due to its low toxicity, low volatility, and low reactivity.

Scientific Research Applications

Hydrogen Production and Energy

  • Research indicates ethanol, including compounds similar to 2-(2-Isopropylphenoxy)ethanol, can be used in the production of hydrogen through redox processes in fixed bed reactors. This process has implications for hydrogen fuel cell technology (Hormilleja et al., 2014).

Automotive Fuel Applications

  • Ethanol blends, similar to 2-(2-Isopropylphenoxy)ethanol, have been studied as additives to diesel fuel in internal combustion engines. These studies focus on performance, emissions, and efficiency (Can et al., 2004).

Chemical Production and Catalysis

  • In the field of chemical production, derivatives of ethanol, like 2-(2-Isopropylphenoxy)ethanol, are investigated for their role in selective hydrogenation processes. This is essential for producing chemicals used in various consumer products (Yadav & Lawate, 2011).

Electrochemical Studies

  • Electrooxidation studies of ethanol derivatives have been conducted to understand their behavior and potential applications in fuel cells and other electrochemical systems (Zhou et al., 2010).

Optical Material Science

  • Ethanol derivatives are also significant in optical material science for their properties, which are crucial in the characterization of optical properties of nanoparticles (Sani & Dell’Oro, 2016).

Environmental Applications

  • Studies on ethanol derivatives explore their use in environmental applications, like CO2 capture, which has implications for addressing climate change (Barzagli, Mani, & Peruzzini, 2016).

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYJADMDWCVAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326089
Record name 2-(2-isopropylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropylphenoxy)ethanol

CAS RN

78014-31-0
Record name NSC523917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-isopropylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ISOPROPYLPHENOXY)ETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-isopropylphenoxy)ethanol or 2-(heptyl-phenoxy)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(heptyl-phenoxy)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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